2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,3-thiazole ring. Key structural elements include:
- A 4-ethoxyphenyl group substituted at the 1-position of the triazole ring.
- A methyl group at the 5-position of the triazole.
- A methyl-substituted thiazole core with a carboxamide group at the 5-position.
- An N-[(4-methylphenyl)methyl] (para-methylbenzyl) substituent on the carboxamide.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-5-31-20-12-10-19(11-13-20)29-17(4)21(27-28-29)24-26-16(3)22(32-24)23(30)25-14-18-8-6-15(2)7-9-18/h6-13H,5,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOAQBYCOHSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling of the Rings:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of various oxidized derivatives, depending on the specific conditions used.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. This can be achieved using various reagents and conditions, depending on the desired product.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi. For instance, triazoles are often used as antifungal agents in clinical settings due to their ability to inhibit ergosterol synthesis in fungal cell membranes . The specific compound can be synthesized and tested for its antimicrobial efficacy, potentially leading to new treatments for resistant strains.
Anticancer Properties
The thiazole and triazole rings are known to exhibit anticancer activity by interfering with cellular signaling pathways. Research indicates that compounds containing these structures can induce apoptosis in cancer cells and inhibit tumor growth . The target compound's structural features suggest it may possess similar properties, warranting further investigation through in vitro and in vivo studies.
Neurological Applications
There is growing interest in the role of triazole compounds in neurological disorders. Some derivatives have been identified as agonists for trace amine-associated receptors (TAARs), which play a role in neurotransmission and could be targeted for treating conditions like schizophrenia . The specific compound may offer novel therapeutic avenues for neurological research.
Pesticide Development
The unique chemical structure of the target compound suggests potential as a new class of agrochemicals. Triazoles are already established as fungicides; thus, the compound could be evaluated for its effectiveness against plant pathogens. Its application could lead to enhanced crop protection strategies that mitigate resistance development in pests and pathogens.
Plant Growth Regulation
Research indicates that certain thiazole derivatives can act as plant growth regulators. They influence physiological processes such as seed germination and root development . The target compound's potential as a growth regulator could be explored to improve agricultural yields and sustainability.
Polymer Synthesis
The incorporation of triazole and thiazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The target compound could serve as a monomer or additive in the synthesis of advanced materials with tailored functionalities for applications in coatings, adhesives, and composites.
Nanotechnology
Triazole-containing compounds have shown promise in nanotechnology applications, particularly in drug delivery systems. Their ability to form stable complexes with metal ions can be exploited to create nanocarriers for targeted drug delivery . The specific compound may offer innovative solutions for improving the bioavailability of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following compounds share core structural motifs but differ in substituents or ring systems, impacting their physicochemical and biological properties:
Biological Activity
The compound 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining a triazole ring and a thiazole moiety, which are known for their pharmacological significance. The presence of ethoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit xanthine oxidase (XO) , an enzyme critical in purine metabolism. By inhibiting XO, the compound reduces the production of uric acid from hypoxanthine and xanthine, which may have implications for treating conditions like gout and hyperuricemia .
Cellular Effects
The compound's interaction with cellular pathways has been documented to influence various cellular processes. For instance, triazole derivatives are known to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . This suggests potential anticancer properties that warrant further investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For example, compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves disrupting cell cycle progression and inducing apoptosis .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 10.0 | |
| Target Compound | A549 | 15.8 | Current Study |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The target compound has shown promise against various bacterial strains, potentially acting through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related triazole compounds, researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized a dose-response curve to determine IC50 values, revealing that modifications to the triazole ring can enhance anticancer activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of the target compound compared to established inhibitors of xanthine oxidase. The results indicated that while the compound showed promising inhibition rates, further optimization could enhance its selectivity and potency against XO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
